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Compound of Interest

Compound Name: 5-Methylquinoxaline

Cat. No.: B1213170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the aroma profiles of 5-
Methylquinoxaline and structurally related heterocyclic compounds. The information

presented is intended to be a valuable resource for researchers and professionals involved in

flavor chemistry, sensory science, and the development of new chemical entities where aroma

characteristics are of importance. This document summarizes the olfactory properties, provides

detailed experimental methodologies for aroma analysis, and illustrates a key signaling

pathway involved in the perception of these compounds.

Comparative Aroma Profiles
The following table summarizes the known aroma and flavor profiles of 5-Methylquinoxaline
and selected related compounds. While extensive qualitative data exists, quantitative odor

threshold values are not readily available in the public domain for all compounds and are

therefore noted as "Data not available."
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Compound
Name

CAS Number
Chemical
Structure

Aroma/Flavor
Profile

Odor
Threshold

5-

Methylquinoxalin

e

13708-12-8

Nutty, toasted,

roasted, coffee,

burnt, corn-like,

musty.[1][2][3][4]

Data not

available

2-

Methylquinoxalin

e

7251-61-8

Coffee, nutty,

roasted, toasted,

fruity, phenolic,

burnt.[5]

Data not

available

6-

Methylquinoline
91-62-3

Animalic,

leathery, tonka,

castoreum,

tobacco, civet,

fecal, phenolic,

earthy.[1][2][3][6]

Data not

available

2,3-

Dimethylquinoxal

ine

2379-55-7
Earthy,

astringent.[7]

Data not

available

Experimental Protocols
The characterization of the aroma profiles presented in this guide relies on established

analytical and sensory evaluation techniques. The following are detailed methodologies for key

experiments typically employed in the analysis of volatile aroma compounds.

Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active

compounds in a sample by combining the separation capabilities of a gas chromatograph with

the sensitivity of the human nose as a detector.[8][9][10][11]

1. Sample Preparation:
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Extraction: Volatile compounds are extracted from the sample matrix using methods such as

solvent extraction, headspace solid-phase microextraction (SPME), or simultaneous

distillation-extraction (SDE). The choice of method depends on the sample matrix and the

volatility of the target compounds.[9]

Concentration: For trace-level compounds, the extract may be concentrated using

techniques like solvent-assisted flavor evaporation (SAFE) to ensure that the concentration

of odorants is above the detection threshold of the human nose.[1]

2. Gas Chromatography (GC):

Injection: The extracted and concentrated sample is injected into the gas chromatograph.

Separation: The volatile compounds are separated based on their boiling points and polarity

as they pass through a capillary column. The column temperature is gradually increased

over time (a temperature program) to elute compounds with a wide range of boiling points.

3. Olfactometry (O):

Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One

stream is directed to a chemical detector (e.g., a mass spectrometer), and the other is

directed to a sniffing port.

Sensory Evaluation: A trained sensory panelist or "sniffer" inhales the effluent from the

sniffing port and records the time, duration, and description of any detected odors.

4. Data Analysis:

The data from the chemical detector (retention times and mass spectra) are correlated with

the sensory data from the olfactometry evaluation to identify the specific chemical

compounds responsible for the perceived aromas.

Sensory Panel Evaluation
Sensory panel evaluation provides qualitative and quantitative data on the aroma and flavor of

substances through the use of trained human assessors.

1. Panelist Selection and Training:
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A panel of individuals is selected based on their sensory acuity and ability to describe and

differentiate aromas.

Panelists undergo extensive training to familiarize themselves with a wide range of aroma

standards and to develop a consistent vocabulary for describing sensory attributes.[12]

2. Sample Preparation and Presentation:

The chemical compounds to be evaluated are diluted in an appropriate solvent (e.g., ethanol

or propylene glycol) to a concentration that is safe for sniffing and representative of typical

use levels.

Samples are presented to the panelists in a controlled environment with neutral lighting and

ventilation to minimize distractions and sensory fatigue. Samples are typically presented in

coded, identical containers to avoid bias.[12]

3. Evaluation Procedure:

Panelists sniff the samples in a predetermined, randomized order.

They rate the intensity of various aroma attributes (e.g., nutty, roasted, fruity) on a predefined

scale (e.g., a 9-point hedonic scale).

Panelists also provide descriptive terms for the perceived aromas.

4. Data Analysis:

The quantitative data from the intensity ratings are statistically analyzed to determine

significant differences in the aroma profiles of the different compounds.

The qualitative descriptive data are compiled to create a comprehensive aroma profile for

each compound.

Signaling Pathway Diagram
The perception of pyrazines, the chemical class to which 5-Methylquinoxaline belongs, is

initiated by their interaction with specific olfactory receptors in the nasal cavity. The olfactory

receptor OR5K1 has been identified as a key receptor for pyrazines in humans and other
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mammals.[13][14][15][16] The following diagram illustrates the simplified signaling pathway

from the binding of a pyrazine to the OR5K1 receptor to the transmission of the signal to the

brain.

Olfactory Sensory Neuron

Olfactory Bulb (Brain)

Pyrazine Odorant OR5K1 ReceptorBinds to G-protein (Golf)Activates

Adenylyl Cyclase

Activates cAMPConverts ATP to

ATP

CNG ChannelOpens Ca²⁺ / Na⁺ Influx DepolarizationLeads to Action PotentialGenerates Signal to BrainTransmits

Click to download full resolution via product page

Caption: Olfactory signaling pathway for pyrazine perception via the OR5K1 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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